![molecular formula C10H13N3S B11744056 [(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11744056.png)
[(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that contains both pyrazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction is usually carried out under an ice-water bath to control the temperature and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and proper handling of chemicals are crucial to avoid any hazardous situations.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
[(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
Thiophene-2-carbaldehyde: A thiophene derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
[(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to its combination of pyrazole and thiophene moieties, which impart distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H13N3S/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
IRYXZMJJMYSJAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


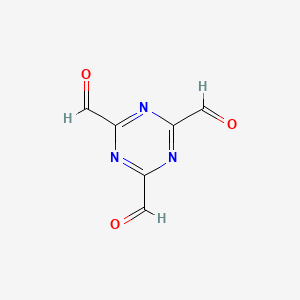
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743988.png)
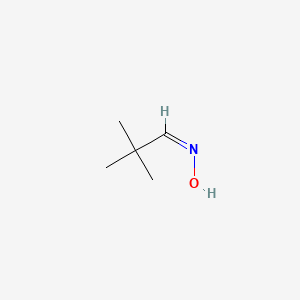
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11743993.png)
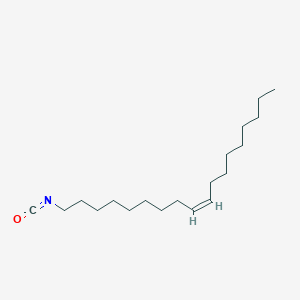
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744000.png)
![2h,3h,5h,6h,7h,8h-Pyrido[4,3-d]pyrimidin-2-one](/img/structure/B11744011.png)
![Trans-Octahydro-Furo[2,3-C]Pyridine](/img/structure/B11744012.png)
![N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744027.png)
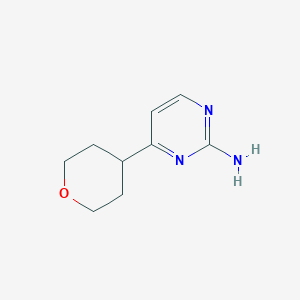

![1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11744035.png)
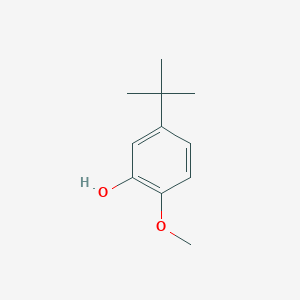
![3-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744046.png)
